molecular formula C26H21ClN2O5 B14946860 methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate

Cat. No.: B14946860
M. Wt: 476.9 g/mol
InChI Key: VRKYDXRHDHDXBA-CPNJWEJPSA-N
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Description

Methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate is a complex organic compound with a molecular formula of C25H20ClNO5. This compound is characterized by the presence of a chlorobenzyl group, a methoxyphenyl group, and a cyanopropenoyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl alcohol with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate, which is then reacted with cyanoacetic acid and methyl 2-aminobenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Methyl 2-({(2E)-3-[4-(benzoyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoate
  • Methyl 2-{[(2E)-3-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-2-propenoyl]amino}benzoate

Uniqueness

Methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C26H21ClN2O5

Molecular Weight

476.9 g/mol

IUPAC Name

methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C26H21ClN2O5/c1-32-24-14-17(11-12-23(24)34-16-18-7-3-5-9-21(18)27)13-19(15-28)25(30)29-22-10-6-4-8-20(22)26(31)33-2/h3-14H,16H2,1-2H3,(H,29,30)/b19-13+

InChI Key

VRKYDXRHDHDXBA-CPNJWEJPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl

Origin of Product

United States

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